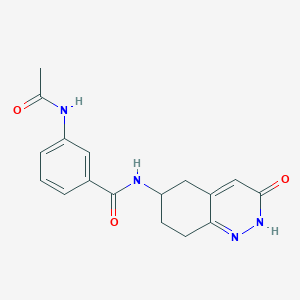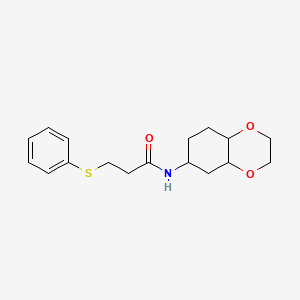![molecular formula C14H13N5O B6429645 3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole CAS No. 2034380-01-1](/img/structure/B6429645.png)
3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole (3-TACI) is an indole derivative that is synthesized from a 1,2,3-triazole and an azetidine-1-carbonyl moiety. It has been studied for its potential use in medicinal chemistry and as a synthetic intermediate for drug discovery. 3-TACI has been found to have interesting pharmacological properties and has been studied for its potential use in the treatment of a variety of diseases.
Wissenschaftliche Forschungsanwendungen
3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole has been studied for its potential use in medicinal chemistry and drug discovery. It has been found to have interesting pharmacological properties and has been studied for its potential use in the treatment of a variety of diseases such as cancer, diabetes, and Alzheimer’s disease. It has also been studied for its potential use in the treatment of chronic pain and inflammation.
Wirkmechanismus
The exact mechanism of action of 3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole is not yet fully understood. However, it is believed that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It is also believed that this compound may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-proliferative effects. It has also been found to have neuroprotective effects and to have the potential to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available commercially. It is also relatively stable and can be stored for long periods of time without degradation. However, it is important to note that this compound is a relatively new compound and its effects on biological systems are not yet fully understood.
Zukünftige Richtungen
The potential use of 3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole in the treatment of a variety of diseases is an area of ongoing research. Further research is needed to understand the exact mechanism of action of this compound and to determine its efficacy in the treatment of various diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for the treatment of various diseases. In addition, further research is needed to determine the potential side effects of this compound and to develop strategies to minimize these side effects. Finally, further research is needed to explore the potential use of this compound in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole is achieved through a series of reactions. The first step involves the reaction of 1,2,3-triazole with an azetidine-1-carbonyl moiety to form a 1,2,3-triazol-1-yl azetidine-1-carbonyl intermediate. This intermediate is then treated with a base and an acid to form the desired this compound.
Eigenschaften
IUPAC Name |
1H-indol-3-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c20-14(12-7-15-13-4-2-1-3-11(12)13)18-8-10(9-18)19-6-5-16-17-19/h1-7,10,15H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDUBDWZFUKZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B6429578.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-[(2-methoxyphenyl)methyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6429594.png)
![1-[1-(oxan-4-yl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B6429602.png)
![1-[1-(2-methoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6429615.png)
![1-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6429619.png)
![3-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6429626.png)
![2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-cyclopropyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6429633.png)
![5-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6429639.png)
![2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)pyridine-3-carboxamide](/img/structure/B6429640.png)
![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B6429644.png)

![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B6429658.png)